molecular formula C26H44O2 B13816888 7+/--hydroxycholesterol (D7)

7+/--hydroxycholesterol (D7)

Cat. No.: B13816888
M. Wt: 395.7 g/mol
InChI Key: HKTLZNPSEKWWSW-AXVNBPJJSA-N
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Description

7+/--Hydroxycholesterol (D7), with CAS number 103048-57-3, is a deuterium-labelled analog of 7-hydroxycholesterol, intended for use as an internal standard in analytical chemistry and metabolic research . As an oxysterol, its non-deuterated form is generated by the oxidation of cholesterol and is a potent inducer of oxidative stress, leading to dysfunction in key organelles like mitochondria, lysosomes, and peroxisomes, which can ultimately trigger cell death . The deuterated form (D7) incorporates seven deuterium atoms, making it a crucial tool for mass spectrometry-based assays where it enables precise quantification of endogenous 7-hydroxycholesterol levels in complex biological samples, thereby improving analytical accuracy and reliability . Researchers utilize this compound in studies focused on lipid peroxidation, sterol metabolism, and the role of oxysterols in various disease models. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic applications or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H44O2

Molecular Weight

395.7 g/mol

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C26H44O2/c1-16(2)6-7-17(3)20-8-9-21-24-22(11-13-26(20,21)5)25(4)12-10-19(27)14-18(25)15-23(24)28/h15-17,19-24,27-28H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,25+,26-/m1/s1/i1D3,2D3,16D

InChI Key

HKTLZNPSEKWWSW-AXVNBPJJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Biosynthesis and Formation of 7 Hydroxycholesterol

Endogenous Pathways

The endogenous production of 7-hydroxycholesterol (B8083268) occurs through carefully regulated enzymatic reactions and as a byproduct of oxidative stress.

Enzymatic Synthesis

The enzymatic production of 7-hydroxycholesterol is a highly specific and regulated process involving several key enzymes. This pathway is the primary route for the controlled generation of 7-HC for physiological functions.

The principal enzyme responsible for the synthesis of 7α-hydroxycholesterol is Cholesterol 7α-hydroxylase, also known as CYP7A1. wikipedia.orgwikipedia.org This enzyme is a member of the cytochrome P450 superfamily and is primarily located in the endoplasmic reticulum of liver cells. wikipedia.orgnih.gov The conversion of cholesterol to 7α-hydroxycholesterol by CYP7A1 is the first and rate-limiting step in the classic or neutral pathway of bile acid synthesis. wikipedia.orgnih.govnih.gov This hydroxylation reaction introduces a hydroxyl group at the 7α position of the cholesterol molecule. nih.gov The activity of CYP7A1 is tightly regulated to maintain cholesterol and bile acid homeostasis. wikipedia.org

The reaction catalyzed by CYP7A1 requires molecular oxygen and NADPH-cytochrome P450 reductase, which facilitates the transfer of electrons. nih.govuniprot.org Following its formation, 7α-hydroxycholesterol is further metabolized to produce the primary bile acids, cholic acid and chenodeoxycholic acid. nih.govmdpi.com

CYP7A1 exhibits high specificity for cholesterol as its substrate. nih.gov However, it has also been shown to catalyze the oxidation of 7-dehydrocholesterol (B119134) (7-DHC) to 7-ketocholesterol (B24107). researchgate.netbioscientifica.com

Table 1: Key Enzymes in the CYP7A1-Mediated Pathway

EnzymeGeneLocationFunction in Pathway
Cholesterol 7α-hydroxylaseCYP7A1Endoplasmic Reticulum (Liver)Catalyzes the conversion of cholesterol to 7α-hydroxycholesterol. wikipedia.orgnih.gov
NADPH-cytochrome P450 reductaseEndoplasmic ReticulumProvides electrons for the CYP7A1-catalyzed reaction. nih.govuniprot.org

The 11β-hydroxysteroid dehydrogenase (HSD11B) enzymes, particularly 11β-HSD1 and 11β-HSD2, play a role in the metabolism of 7-oxygenated sterols. These enzymes are known for their primary function in glucocorticoid metabolism, interconverting active cortisol and inactive cortisone (B1669442). uniprot.orgnih.gov However, they also exhibit activity towards 7-substituted oxysterols.

11β-HSD1 can catalyze the stereospecific reduction of 7-ketocholesterol (7-KC) to 7β-hydroxycholesterol. researchgate.netuniprot.orgnih.gov This activity has been observed in various tissues, including the arterial wall. nih.gov Conversely, 11β-HSD2 can catalyze the oxidation of 7β-hydroxycholesterol back to 7-ketocholesterol. researchgate.netbioscientifica.comed.ac.uk This interconversion between 7-KC and 7β-hydroxycholesterol by HSD11B enzymes can influence the local concentrations of these bioactive oxysterols. nih.gov

Furthermore, both 11β-HSD1 and 11β-HSD2 are involved in the metabolism of other 7-oxygenated oxysterols, such as the interconversion of 7-keto,25-hydroxycholesterol (B127956) and 7β,25-dihydroxycholesterol. nih.govnih.govresearchgate.net

Table 2: HSD11B Family and their Role in 7-Hydroxycholesterol Metabolism

EnzymeGenePrimary FunctionRole in 7-HC Metabolism
11β-Hydroxysteroid dehydrogenase type 1HSD11B1Converts cortisone to cortisol. uniprot.orgnih.govReduces 7-ketocholesterol to 7β-hydroxycholesterol. researchgate.netuniprot.org
11β-Hydroxysteroid dehydrogenase type 2HSD11B2Converts cortisol to cortisone. ed.ac.ukOxidizes 7β-hydroxycholesterol to 7-ketocholesterol. researchgate.netbioscientifica.com

Besides CYP7A1 and HSD11B, other enzymes contribute to the broader landscape of 7-hydroxycholesterol metabolism. Other cytochrome P450 monooxygenases are involved in subsequent steps of bile acid synthesis or in alternative pathways. For instance, oxysterol 7α-hydroxylase (CYP7B1) is important in an alternative "acidic" pathway for bile acid synthesis, where it can hydroxylate other oxysterols. mdpi.comjci.orgresearchgate.net Cholesterol 24-hydroxylase (CYP46A1), found in the brain, produces 24-hydroxycholesterol, which can then be 7α-hydroxylated in the liver by CYP39A1. nih.govuniprot.org

Dehydrogenase enzymes, such as 7α-hydroxysterol dehydrogenase, can catalyze the oxidation of both 7α- and 7β-hydroxycholesterol to form 7-ketocholesterol. nih.gov Squalene monooxygenase is a key enzyme in the cholesterol biosynthesis pathway, upstream of the formation of cholesterol itself. researchgate.net

Non-Enzymatic Oxidation (Autoxidation)

7-Hydroxycholesterol can also be formed through non-enzymatic processes, primarily through the autoxidation of cholesterol. This process is less specific than enzymatic synthesis and is often associated with conditions of oxidative stress.

Reactive oxygen species (ROS), such as hydroxyl radicals and superoxide (B77818) anions, can directly attack the cholesterol molecule, leading to the formation of various oxysterols. bioscientifica.comencyclopedia.pub The C-7 position of cholesterol is particularly susceptible to oxidation. encyclopedia.pub This non-enzymatic oxidation, or autoxidation, can generate both 7α-hydroxycholesterol and 7β-hydroxycholesterol, as well as 7-ketocholesterol. nih.govquanterix.comscielo.brnih.gov The formation of these oxysterols through ROS-mediated pathways is associated with cellular damage and has been implicated in the pathology of various diseases. nih.govquanterix.comnih.gov

The reaction with triplet oxygen first produces unstable hydroperoxycholesterols, which then quickly convert to the more stable 7α-hydroxycholesterol, 7β-hydroxycholesterol, and 7-ketocholesterol. nih.gov

Free Radical Chain Oxidation Mechanisms

The autoxidation of cholesterol, particularly at the C-7 position, is a primary route for the non-enzymatic formation of 7-hydroxycholesterol. bioscientifica.comresearchgate.netresearchgate.net This process is initiated by the abstraction of a hydrogen atom from the cholesterol molecule, leading to a cascade of reactions involving oxygen.

The general mechanism of free radical-mediated lipid peroxidation occurs in three main stages: initiation, propagation, and termination. researchgate.net In the context of cholesterol, the initiation step involves the attack of a reactive oxygen species (ROS) on the cholesterol molecule. The C-7 position is particularly susceptible to this attack due to the weakened carbon-hydrogen bond allylic to the C5-C6 double bond. bioscientifica.com

The propagation phase involves the reaction of the resulting cholesterol radical with molecular oxygen to form a cholesterol peroxyl radical. sfrbm.org This radical can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and forming a cholesterol hydroperoxide. sfrbm.org Specifically, the reaction at the C-7 position generates two epimeric hydroperoxides: 7α-hydroperoxycholesterol (7α-OOH) and 7β-hydroperoxycholesterol (7β-OOH). sfrbm.org

These hydroperoxides are relatively unstable and can be further reduced to their corresponding hydroxyl derivatives, 7α-hydroxycholesterol and 7β-hydroxycholesterol. sfrbm.org This reduction can occur through various cellular mechanisms, including enzymatic and non-enzymatic processes. Additionally, the cholesterol 7-peroxyl radical can undergo a termination reaction, leading to the formation of 7-ketocholesterol. jst.go.jp

Notably, photodamage in the retina has been shown to generate both 7-ketocholesterol and 7-hydroxycholesterol through a free radical-mediated mechanism, with key intermediates like 7α/β-hydroperoxycholesterol being identified. nih.gov

Precursors and Metabolic Intermediates

The biosynthesis and metabolism of 7-hydroxycholesterol are intricately linked with other sterol molecules, which can serve as precursors or be interconverted with 7-HC.

Role of 7-Dehydrocholesterol (7-DHC) as a Precursor

7-Dehydrocholesterol (7-DHC), the immediate biosynthetic precursor of cholesterol, is highly susceptible to free radical oxidation. nih.govtandfonline.comacs.org Its reactivity towards oxidation is significantly higher than that of cholesterol itself. acs.org The free radical oxidation of 7-DHC gives rise to a complex mixture of oxysterols. nih.govtandfonline.comwashington.edu

In certain metabolic disorders like Smith-Lemli-Opitz syndrome (SLOS), where 7-DHC accumulates due to a deficiency in the enzyme 7-dehydrocholesterol reductase, there is an increased formation of 7-DHC-derived oxysterols. nih.govnih.govwashington.edu Research has shown that 7-DHC can be a substrate for the enzyme cholesterol-7α-hydroxylase (CYP7A1), leading to the formation of 7-ketocholesterol. nih.govnih.govresearchgate.netcaymanchem.com This enzymatic conversion provides a direct pathway from a cholesterol precursor to an oxysterol closely related to 7-hydroxycholesterol. While this pathway primarily produces 7-ketocholesterol, the subsequent reduction of 7-ketocholesterol to 7β-hydroxycholesterol establishes an indirect link between 7-DHC and 7-hydroxycholesterol formation. researchgate.net

Interconversion with 7-Ketocholesterol (7-KC)

A significant metabolic relationship exists between 7-hydroxycholesterol and 7-ketocholesterol (7-KC), with evidence pointing to their in vivo interconversion. nih.gov This interconversion is a key aspect of their biological activity and metabolism.

The reduction of 7-ketocholesterol to 7β-hydroxycholesterol is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netsemanticscholar.orged.ac.uk Conversely, the oxidation of 7β-hydroxycholesterol to 7-ketocholesterol is carried out by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). bioscientifica.comresearchgate.net This enzymatic balance plays a crucial role in regulating the cellular levels of these two oxysterols.

Studies using deuterium-labeled compounds have unequivocally demonstrated this interconversion in humans. nih.gov When labeled 7-ketocholesterol was administered, labeled 7β-hydroxycholesterol was detected, and vice versa, confirming a dynamic metabolic equilibrium between the two compounds. nih.gov The half-life for the elimination of 7β-hydroxycholesterol from circulation has been estimated to be around 1.9 hours, while that of 7-ketocholesterol is approximately 1.5 hours. nih.gov

The interconversion is not limited to systemic circulation and has also been observed in specific tissues like the arterial wall. ed.ac.uk This localized metabolism can influence vascular function, as 7-ketocholesterol has been shown to have more potent effects on vascular contraction compared to 7β-hydroxycholesterol. ed.ac.uk

Metabolism and Catabolism of 7 Hydroxycholesterol

Enzymatic Conversion Pathways

The metabolic fate of 7α-hydroxycholesterol is directed by several key enzymes, each playing a specific role in its conversion to various downstream products.

Sterol 27-hydroxylase, a mitochondrial cytochrome P450 enzyme encoded by the CYP27A1 gene, is a key player in the metabolism of 7α-hydroxycholesterol. ki.se While its primary role is in the acidic pathway of bile acid synthesis through the 27-hydroxylation of cholesterol, it also metabolizes 7α-hydroxylated intermediates in the neutral pathway. ki.se In fact, the enzymatic activity of CYP27A1 increases with the polarity of its substrate, making 7α-hydroxycholesterol a more efficiently hydroxylated substrate than cholesterol itself. ki.se The enzyme catalyzes the oxidation of the sterol side chain, a critical step in the formation of bile acids. nih.gov Specifically, CYP27A1 converts 5β-cholestane-3α,7α,12α-triol into 5β-cholestane-3α,7α,12α,27-tetrol and subsequently into 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA). ki.senih.gov

Research has shown that in the absence of CYP27A1, as seen in cerebrotendinous xanthomatosis, there is an accumulation of cholesterol and cholestanol (B8816890). ki.se In mice lacking CYP27A1, a significant elevation of 7α-hydroxycholesterol is observed in plasma. nih.gov Furthermore, CYP27A1 is involved in the metabolism of 7-ketocholesterol (B24107), another oxysterol, to its 27-hydroxylated metabolite. researchgate.net This suggests a broad role for CYP27A1 in the detoxification and elimination of various sterols. nih.gov

Oxysterol 7α-hydroxylase, encoded by the CYP7B1 gene, is another crucial cytochrome P450 enzyme involved in the alternative, or acidic, pathway of bile acid synthesis. mdpi.comwikipedia.org This enzyme is located in the endoplasmic reticulum and is widely expressed in various tissues, including the liver, brain, kidney, and spleen. nih.govwikipedia.org Its primary function is the 7α-hydroxylation of oxysterols, such as 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032), which are generated in extrahepatic tissues. nih.govmdpi.comuniprot.org This hydroxylation step is definitive for the alternative bile acid synthesis pathway. mdpi.com

While CYP7A1 is specific to the liver and initiates the classic pathway, CYP7B1 allows for the conversion of oxysterols produced in peripheral tissues into bile acids once they reach the liver. nih.gov In humans, a deficiency in CYP7B1 can lead to severe neonatal liver disease due to the accumulation of toxic bile acid precursors. jci.org Studies in mice have shown that a lack of CYP7B1 results in elevated levels of 25-hydroxycholesterol and 27-hydroxycholesterol. mdpi.comahajournals.org The enzyme can also metabolize dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone. uniprot.orgatlasgeneticsoncology.org

Bile acid synthesis from cholesterol occurs through two primary pathways: the neutral (or classic) pathway and the acidic (or alternative) pathway. ki.semhmedical.com

The neutral pathway is the major route in adults and is initiated in the liver by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol into 7α-hydroxycholesterol. ki.senih.govmhmedical.com This initial step is the rate-limiting reaction in this pathway. ahajournals.org Subsequently, 7α-hydroxycholesterol is converted to 7α-hydroxy-4-cholesten-3-one (C4) by 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7). nih.govresearchgate.net C4 serves as a crucial branch point, leading to the synthesis of the two primary bile acids: cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.gov The formation of cholic acid requires the action of sterol 12α-hydroxylase (CYP8B1). ki.senih.gov

The acidic pathway can be initiated in both the liver and extrahepatic tissues. mhmedical.com It begins with the conversion of cholesterol to 27-hydroxycholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). ki.semhmedical.com This oxysterol is then transported to the liver where it is 7α-hydroxylated by oxysterol 7α-hydroxylase (CYP7B1). ki.sejci.org This pathway preferentially leads to the formation of chenodeoxycholic acid. ki.seki.se While considered an "alternative" pathway, it is the primary route for bile acid synthesis during fetal and neonatal life. researchgate.net

Both pathways share several subsequent enzymatic steps to modify the sterol nucleus and shorten the side chain, ultimately leading to the production of conjugated bile acids. mhmedical.com

Beyond the primary hydroxylation steps, 7α-hydroxycholesterol and its metabolites undergo further modifications, including esterification, sulfation, and reduction.

Esterification: A significant portion of 7α-hydroxycholesterol in human serum exists in an esterified form, where a fatty acid is attached to the 3β-hydroxyl group. nih.gov This process can be catalyzed by acyl coenzyme A:cholesterol-O-acyltransferase (ACAT) in the liver and lecithin:cholesterol acyltransferase (LCAT) in the plasma. dcu.ie The esterification of 7β-hydroxycholesterol, an epimer of 7α-hydroxycholesterol, has also been observed and is linked to its cytotoxic effects. nih.gov

Sulfation: While less is known about the direct sulfation of 7α-hydroxycholesterol, other oxysterols are known to be sulfated. This conjugation reaction generally increases the water solubility of the molecule, facilitating its excretion.

Reduction: The metabolic pathways of bile acid synthesis involve several reduction steps. For example, after the formation of 7α,12α-dihydroxy-4-cholesten-3-one in the cholic acid synthesis pathway, a soluble NADPH-dependent cytosolic enzyme, 3-oxosteroid Δ⁴-steroid 5β-reductase, reduces the double bond at position 4. ki.se This is followed by the reduction of the 3-keto group to a 3α-hydroxyl group by a cytosolic 3α-hydroxysteroid dehydrogenase. ki.se

Degradation Products and Derivatives

The metabolism of 7α-hydroxycholesterol gives rise to a variety of degradation products and derivatives. A notable derivative is 7-ketocholesterol, which can be formed from the oxidation of 7α-hydroxycholesterol. Further metabolism of these oxysterols can lead to the formation of more complex molecules.

For instance, 7-ketocholesterol can be further hydroxylated by CYP27A1 to produce 27-hydroxy-7-ketocholesterol (27OHC-7KC). researchgate.netnih.gov This metabolite has been identified in human atherosclerotic lesions. nih.gov The metabolism of 7-ketocholesterol by CYP27A1 can proceed further to form aqueous-soluble products, likely bile acid precursors, providing a pathway for the elimination of this potentially toxic oxysterol. nih.gov While the direct conversion of 7α-hydroxycholesterol to 25-hydroxy-7-ketocholesterol (25OHC-7KC) is not explicitly detailed in the provided context, the existence of various hydroxylated and ketonic forms of cholesterol and their interconversions through enzymatic and non-enzymatic pathways is a recognized aspect of sterol metabolism.

Molecular and Cellular Mechanisms of 7 Hydroxycholesterol Action

Interactions with Cellular Components

Plasma Membrane Organization and Permeability Disruption

7-Hydroxycholesterol (B8083268) (7-HC), an oxidized derivative of cholesterol, has been shown to integrate into cellular membranes, where it can significantly alter the biophysical properties of the plasma membrane. The introduction of a hydroxyl group to the cholesterol molecule changes its polarity and geometry, which in turn affects its interactions with other membrane components, such as phospholipids (B1166683) and proteins. This can lead to a disruption of the normal organization and fluidity of the cell membrane.

The presence of 7-HC within the membrane can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This oxidative stress can lead to lipid peroxidation, a process where free radicals attack lipids in the cell membrane, resulting in damage and a decrease in membrane fluidity. This can compromise the barrier function of the plasma membrane, leading to increased permeability and a loss of cellular integrity.

Lipid Raft Dynamics and Modulation

Lipid rafts are specialized microdomains within the plasma membrane that are enriched in cholesterol, sphingolipids, and specific proteins. These domains play crucial roles in various cellular processes, including signal transduction and membrane trafficking. The precursor to 7-hydroxycholesterol, 7-dehydrocholesterol (B119134) (7-DHC), has been found to not only be compatible with the formation of lipid rafts but may even promote their formation more effectively than cholesterol itself. nih.govnih.gov Studies have shown that 7-DHC is incorporated into lipid rafts both in vitro and in vivo with an efficiency comparable to that of cholesterol. researchgate.netnova.edu

The ability of 7-DHC to strongly promote the formation of lipid raft domains suggests that its oxidized product, 7-hydroxycholesterol, could also significantly modulate the dynamics and composition of these microdomains. nih.gov The altered sterol structure of 7-HC could lead to changes in the packing of lipids within the rafts, potentially affecting the recruitment and function of raft-associated proteins. While the direct effects of 7-hydroxycholesterol on lipid raft dynamics are an area of ongoing research, the findings related to its precursor suggest a significant role in modulating these critical signaling platforms.

Organelle Dysfunction (e.g., Mitochondria, Peroxisomes, Lysosomes, Endoplasmic Reticulum)

The cytotoxic effects of 7-hydroxycholesterol extend beyond the plasma membrane, impacting the function of various intracellular organelles. Both 7β-hydroxycholesterol and its metabolite, 7-ketocholesterol (B24107), are potent inducers of organelle dysfunction. researchgate.net

Mitochondria: These oxysterols can induce mitochondrial dysfunction, characterized by a loss of the mitochondrial transmembrane potential. This disruption of mitochondrial function is a key event that can trigger programmed cell death, or apoptosis. youtube.com

Peroxisomes: 7β-hydroxycholesterol and 7-ketocholesterol have been shown to alter the biogenesis and activity of peroxisomes in glial and microglial cells. nih.gov This disruption of peroxisomal function can contribute to the pathology of neurodegenerative diseases. nih.govyoutube.comnih.gov

Lysosomes: Exposure to 7β-hydroxycholesterol can lead to early lysosomal membrane permeabilization. frontiersin.org This destabilization of lysosomes can release harmful enzymes into the cytoplasm, contributing to cellular damage and death. frontiersin.orgwikipedia.org Furthermore, 7-ketocholesterol has been shown to induce lysosomal dysfunction, which can exacerbate cellular stress and calcification in vascular smooth muscle cells. mdpi.com

Endoplasmic Reticulum (ER): The accumulation of abnormal cholesterol metabolites, including the precursor 7-dehydrocholesterol, can trigger endoplasmic reticulum (ER) stress. nih.gov This cellular stress response is activated when the protein folding capacity of the ER is overwhelmed. 7-ketocholesterol, a metabolite of 7-hydroxycholesterol, is a known inducer of ER stress and the unfolded protein response (UPR). thermofisher.com

Cellular Signaling Pathways Modulated by 7-Hydroxycholesterol

Kinase Signaling Pathways (e.g., PKCδ, ERK1/2, Akt/PKB, p38 MAPK, JNK)

7-Hydroxycholesterol and its metabolites can modulate a variety of intracellular kinase signaling pathways that are central to cell fate decisions, including proliferation, differentiation, and apoptosis.

PKCδ: While direct activation of PKCδ by 7-hydroxycholesterol is not extensively documented, the broader family of Protein Kinase C (PKC) enzymes is known to be involved in cellular responses to various stimuli, including oxidative stress, which can be induced by 7-hydroxycholesterol.

ERK1/2: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), can be activated by oxysterols. For instance, 7-ketocholesterol has been shown to induce the phosphorylation of ERK1/2. Additionally, oxysterols such as 25-hydroxycholesterol (B127956) can stimulate the production of pro-inflammatory cytokines through the MEK/ERK1/2 signaling pathway.

Akt/PKB: The Akt/Protein Kinase B (PKB) signaling pathway is a critical regulator of cell survival. Research has indicated that 7-ketocholesterol can inhibit the PDK1/Akt (PKB) signaling pathway, thereby promoting apoptosis. researchgate.net

p38 MAPK: The p38 MAPK pathway is strongly responsive to cellular stress, including that induced by oxysterols. A mixture of dietary oxysterols, which would include 7-hydroxycholesterol, has been shown to activate p38 MAPK in intestinal cells. This activation is a key step in the inflammatory response to these compounds.

JNK: The c-Jun N-terminal Kinase (JNK) pathway is another stress-activated protein kinase pathway. Bile acids and inflammatory cytokines can inhibit the cholesterol 7α-hydroxylase gene via the JNK/c-Jun pathway. nova.edu Furthermore, 7-ketocholesterol has been shown to activate the IRE-1/JNK/AP-1 signaling pathway as part of the endoplasmic reticulum stress response. thermofisher.com

Transcription Factor Activation (e.g., NF-κB, LXR, SREBP)

The modulation of kinase signaling pathways by 7-hydroxycholesterol ultimately leads to the activation or inhibition of various transcription factors, which in turn regulate the expression of genes involved in inflammation, lipid metabolism, and cell survival.

NF-κB: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. Dietary oxysterols can induce intestinal inflammation through the activation of an NF-κB signaling pathway. The activation of NF-κB by oxysterols like 7-ketocholesterol can occur through multiple kinase signaling pathways. Furthermore, 7α,25-dihydroxycholesterol has been shown to induce hypersensitivity through the activation of NF-κB.

LXR: Liver X Receptors (LXRs) are nuclear receptors that play a crucial role in cholesterol homeostasis. Certain oxysterols, such as 24(S),25-epoxycholesterol and 24(S)-hydroxycholesterol, are known to be potent activators of both LXRα and LXRβ. researchgate.net While 7α-hydroxycholesterol has been reported to have only subtle effects on LXR, other forms like 7β-hydroxycholesterol can induce the expression of LXR target genes.

SREBP: Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the synthesis of cholesterol and fatty acids. While some oxysterols are known to suppress the activity of SREBP-2, 7α-hydroxycholesterol has been shown to have little impact on this transcription factor. However, the activation of the Akt/PKB signaling pathway can lead to the activation of SREBP and the subsequent induction of genes involved in cholesterol and fatty acid biosynthesis. frontiersin.org

Receptor Interactions (e.g., Fas Death Receptor, G protein-coupled receptor EBI2/GPR183)

7-hydroxycholesterol isomers exert a portion of their biological effects through direct interaction with specific cell surface and intracellular receptors. These interactions can trigger downstream signaling cascades that culminate in cellular responses ranging from migration to programmed cell death.

Fas Death Receptor (Fas/CD95):

7β-hydroxycholesterol has been demonstrated to engage with the Fas death receptor signaling pathway to induce apoptosis. nih.gov In human U937 monocytic cells, treatment with 7β-hydroxycholesterol led to an increase in the levels of the Fas receptor. nih.gov This interaction is a critical step in initiating the extrinsic apoptotic cascade. The binding of the Fas ligand to the Fas receptor typically triggers the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, leading to the activation of caspase-8 and subsequent executioner caspases, such as caspase-3. nih.gov Studies have shown that inhibiting the Fas/FasL interaction can partially protect cells from 7β-hydroxycholesterol-induced apoptosis, which is accompanied by a reduction in both caspase-8 and caspase-3 activity, as well as a decrease in the release of cytochrome c from the mitochondria. nih.gov This indicates that the Fas death receptor is a significant mediator of 7β-hydroxycholesterol's pro-apoptotic effects. It has also been shown that 7β-HC acts on Fas death receptor-Fas ligands, and that this interaction starts the caspase cascade that leads to the apoptosis pathway. mdpi.com

G protein-coupled receptor EBI2/GPR183:

The G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a key receptor for certain oxysterols and plays a crucial role in the immune system, particularly in guiding the migration of B cells, T cells, and dendritic cells. frontiersin.orgwikipedia.org The most potent endogenous ligand for EBI2 is 7α,25-dihydroxycholesterol (7α,25-OHC), a derivative of 7α-hydroxycholesterol. wikipedia.orgnih.gov The activation of EBI2 by its oxysterol ligands initiates signaling through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.org This signaling cascade is essential for chemotaxis, drawing immune cells towards a gradient of the oxysterol ligand. wikipedia.org While 7α,25-OHC is the primary described agonist, the role of 7α-hydroxycholesterol itself as a direct ligand for GPR183 is less defined. However, the enzymatic conversion of 7α-hydroxycholesterol to more potent EBI2 agonists highlights its indirect importance in modulating immune cell trafficking and positioning within lymphoid organs. frontiersin.orgwikipedia.org The EBI2 signaling pathway is implicated in both adaptive and innate immune responses, and its dysregulation has been linked to inflammatory and autoimmune diseases. frontiersin.org

Table 1: Summary of Receptor Interactions of 7-Hydroxycholesterol and its Derivatives

ReceptorLigandCellular OutcomeCell Type Studied
Fas Death Receptor 7β-hydroxycholesterolInduction of ApoptosisHuman U937 monocytic cells
GPR183 (EBI2) 7α,25-dihydroxycholesterolImmune Cell MigrationB cells, T cells, Dendritic cells

Modulation of Cellular Processes

Induction of Oxidative Stress and Cellular Redox Imbalance

7-hydroxycholesterol is a potent inducer of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. medchemexpress.com This disruption of the cellular redox balance is a key mechanism underlying its cytotoxicity. Both 7α- and 7β-hydroxycholesterol can stimulate the generation of ROS, although the specific mechanisms and consequences can vary.

The production of ROS by 7-hydroxycholesterol is linked to the activation of enzymes such as NADPH oxidase (NOX). nih.gov In various cell types, exposure to 7-hydroxycholesterol leads to an overproduction of superoxide (B77818) anions (O2•−) and hydrogen peroxide (H2O2). nih.gov This increase in intracellular ROS can overwhelm the antioxidant defense systems, including enzymes like superoxide dismutase, catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants like glutathione.

Mitochondria are also a primary target and source of ROS in 7-hydroxycholesterol-treated cells. The oxysterol can induce mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential, which in turn leads to reduced ATP production and increased leakage of electrons from the electron transport chain, further fueling ROS generation. nih.gov The resulting oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, contributing to the various pathological effects of 7-hydroxycholesterol.

Lipid Peroxidation and Membrane Damage

A direct consequence of the oxidative stress induced by 7-hydroxycholesterol is the peroxidation of cellular lipids, a destructive process that compromises the integrity and function of cellular membranes. Lipid peroxidation is a chain reaction initiated by the attack of ROS on polyunsaturated fatty acids (PUFAs) within the lipid bilayers of plasma and organelle membranes.

7-dehydrocholesterol (7-DHC), a precursor to cholesterol, is particularly susceptible to free radical-initiated oxidation. nih.gov When incorporated into membranes, 7-DHC can enhance the rate of lipid peroxidation. nih.gov This process leads to the formation of lipid hydroperoxides and other reactive products, such as aldehydes and ketones. mdpi.com These products can alter the physical properties of the membrane, including its fluidity, permeability, and thickness. mdpi.comresearchgate.net

The accumulation of peroxidized lipids can disrupt the function of membrane-bound proteins, such as receptors, enzymes, and ion channels. researchgate.net This disruption can lead to a loss of cellular homeostasis and ultimately cell death. For instance, in keratinocytes, the presence of 7-DHC enhances UVA-induced lipid oxidation, contributing to photosensitivity. nih.gov The high reactivity of 7-DHC and the oxysterols generated from its peroxidation may play a role in the pathogenesis of certain metabolic disorders characterized by elevated levels of 7-DHC. acs.org

Inflammatory Responses

7-hydroxycholesterol and its metabolites are significant modulators of inflammatory responses. These oxysterols can act as pro-inflammatory mediators, contributing to the pathogenesis of chronic inflammatory diseases.

In immune cells such as monocytes and macrophages, 7α-hydroxycholesterol can induce the expression and secretion of various pro-inflammatory cytokines and chemokines. nih.govnih.gov For example, it has been shown to upregulate the production of CCL2, a chemokine that attracts monocytes to sites of inflammation. nih.gov Furthermore, 7-oxysterols can enhance the expression of pattern recognition receptors like Toll-like receptors (TLRs), thereby amplifying the inflammatory response to microbial products. nih.gov

The pro-inflammatory effects of 7-hydroxycholesterol are often mediated through the activation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov Activation of NF-κB leads to the transcription of a wide array of genes involved in inflammation. Additionally, signaling through kinase pathways, including mitogen-activated protein kinases (MAPKs) like ERK and p38, is also implicated in the inflammatory response to these oxysterols. nih.gov The induction of inflammatory mediators by 7-hydroxycholesterol can contribute to the recruitment and activation of immune cells, perpetuating the inflammatory cycle.

Regulation of Cell Proliferation and Differentiation

7-hydroxycholesterol and its related compounds can exert complex and often cell-type-specific effects on cell proliferation and differentiation. These effects are crucial in both physiological processes and in the context of diseases like cancer.

In some cancer cell lines, such as melanoma, 7-dehydrocholesterol (7-DHC) has been shown to inhibit cell proliferation and invasion. nih.gov This anti-proliferative effect is associated with the suppression of signaling pathways that are often dysregulated in cancer, such as the Akt/NF-κB pathway. nih.gov By inhibiting these pro-survival pathways, 7-DHC can lead to a decrease in the expression of genes that promote cell growth and metastasis. nih.gov

Conversely, certain oxysterols have been implicated in promoting the differentiation of specific cell lineages. For instance, some hydroxycholesterols can influence the differentiation of mesenchymal stem cells, although the outcomes can be context-dependent. nih.gov 7-ketocholesterol, a related oxysterol, has been shown to favor the osteogenic differentiation of adipose tissue-derived mesenchymal stem cells. nih.gov The regulation of cholesterol synthesis is also a key aspect, with 7α-hydroxylation of 27-hydroxycholesterol (B1664032) playing a role in the feedback inhibition of cholesterol biosynthesis. nih.gov

Induction of Programmed Cell Death (e.g., Apoptosis, Ferroptosis)

A prominent and well-documented cellular response to 7-hydroxycholesterol is the induction of programmed cell death. This can occur through multiple distinct pathways, including apoptosis and ferroptosis.

Apoptosis: 7β-hydroxycholesterol is a potent inducer of apoptosis in a variety of cell types, including both normal and tumor cells. mdpi.com The apoptotic process initiated by 7β-hydroxycholesterol can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. As mentioned earlier, interaction with the Fas death receptor is a key event in the extrinsic pathway. nih.gov The intrinsic pathway is often initiated by cellular stress, including oxidative stress and mitochondrial dysfunction, which are also induced by 7-hydroxycholesterol. nih.gov This leads to the release of cytochrome c from the mitochondria, which then activates the caspase cascade, culminating in the execution of apoptosis. nih.gov

Ferroptosis: Recent studies have highlighted a role for 7-dehydrocholesterol (7-DHC) in the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. nih.govresearchgate.net Interestingly, 7-DHC has been identified as an endogenous suppressor of ferroptosis. researchgate.netsciencedaily.com It is believed to exert this protective effect by integrating into cell membranes and shielding lipids from peroxidation. nih.gov Mechanistically, the conjugated diene structure of 7-DHC allows it to act as an antioxidant, preventing the propagation of lipid radical chain reactions. nih.gov Conversely, the enzymatic conversion of 7-DHC to cholesterol by 7-dehydrocholesterol reductase (DHCR7) promotes ferroptosis. researchgate.net This suggests that the balance between 7-DHC and cholesterol can be a critical determinant of a cell's sensitivity to ferroptosis. Under conditions of high oxidative stress, such as during radiation therapy, 7-DHC can react with ROS, leading to lipid peroxidation and subsequent ferroptotic cell death. nih.gov

Table 2: Overview of 7-Hydroxycholesterol's Effects on Cellular Processes

Cellular ProcessKey FindingsInvolved Molecules/Pathways
Oxidative Stress Induces ROS production, leading to cellular redox imbalance. medchemexpress.comNADPH oxidase, Mitochondria
Lipid Peroxidation Enhances lipid peroxidation, causing membrane damage. nih.govPolyunsaturated fatty acids, 7-dehydrocholesterol
Inflammatory Response Promotes the expression of pro-inflammatory cytokines and chemokines. nih.govnih.govNF-κB, MAPKs (ERK, p38)
Cell Proliferation & Differentiation Inhibits proliferation of certain cancer cells; influences stem cell differentiation. nih.govnih.govAkt/NF-κB, Wnt/β-catenin
Programmed Cell Death Induces apoptosis via extrinsic and intrinsic pathways; regulates ferroptosis. mdpi.comresearchgate.netFas receptor, Caspases, 7-dehydrocholesterol

Role of 7 Hydroxycholesterol in Pathophysiological Mechanisms

Neurodegenerative Disorders

In the central nervous system, the delicate balance of cholesterol homeostasis is paramount for neuronal function. Disruptions in this balance, marked by the accumulation of oxysterols like 7-hydroxycholesterol (B8083268), are associated with the pathomechanisms of several neurodegenerative diseases.

Alzheimer's Disease Pathomechanisms

Elevated levels of 7β-hydroxycholesterol (7β-OHC) have been identified in the brain tissue and even the hair of patients with Alzheimer's disease (AD), with concentrations correlating with the clinical severity of the disease. nih.gov Research suggests that 7β-OHC is not merely a byproduct of neurodegeneration but an active participant in the disease's progression. nih.govresearchgate.netnih.gov

One of the key ways 7β-OHC contributes to AD pathology is by promoting the amyloidogenic pathway. nih.govyoutube.com It has been shown to significantly increase the expression of β-secretase 1 (BACE1), an enzyme pivotal in the cleavage of amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. nih.gov Concurrently, it can suppress the non-amyloidogenic pathway. nih.gov While some studies have shown that cholesterol-containing membranes can accelerate the elongation of Aβ fibrils, the direct impact of 7-hydroxycholesterol on this process is still under investigation. frontiersin.orgnih.gov

Neuroinflammation is another critical aspect of AD pathogenesis where 7β-OHC plays a detrimental role. cam.ac.uk Intrahippocampal injection of 7β-OHC in animal models has been demonstrated to induce the activation of astrocytes and microglial cells, which are key players in the brain's inflammatory response. nih.govnih.gov This activation is accompanied by an increase in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov This inflammatory cascade, fueled by 7β-OHC, is thought to contribute to the neuronal damage and cognitive decline observed in AD. nih.gov Furthermore, there is evidence linking 7β-OHC to the hyperphosphorylation of tau protein, another hallmark of Alzheimer's disease. nih.govmdpi.com

Pathomechanism in Alzheimer's DiseaseEffect of 7β-HydroxycholesterolKey Molecular Players Involved
Amyloid-beta ProductionEnhances the amyloidogenic pathwayβ-secretase 1 (BACE1)
NeuroinflammationInduces activation of microglia and astrocytesTNF-α, IL-1β, IL-6
Tau PathologyContributes to the hyperphosphorylation of tau proteinTau protein

Parkinson's Disease Pathomechanisms

The role of 7-hydroxycholesterol in the pathomechanisms of Parkinson's disease (PD) is an emerging area of research, with current evidence suggesting a potential, though less defined, contribution compared to its role in Alzheimer's disease. Studies have identified alterations in the cerebrospinal fluid (CSF) profile of cholesterol metabolites in PD patients. Specifically, levels of 7α-hydroxycholesterol in the CSF have been found to positively correlate with depression in individuals with Parkinson's disease. mssm.edunih.gov

Lysosomal Storage Diseases

Lysosomal storage diseases are a group of inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes. Several of these diseases with neurological involvement show a connection to aberrant sterol metabolism, including the accumulation of cholesterol precursors and oxysterols.

Niemann-Pick Type C (NPC): This neurovisceral disorder results from mutations in the NPC1 or NPC2 genes, leading to the accumulation of unesterified cholesterol and other lipids in late endosomes and lysosomes. A key biochemical feature of NPC is the elevation of several cholesterol oxidation products. Specifically, plasma levels of 7-ketocholesterol (B24107) and cholestane-3β,5α,6β-triol are significantly increased and correlate with the age of disease onset and severity. While not the primary accumulating sterol, the presence of these oxysterols, which can be derived from 7-hydroxycholesterol, points to a state of oxidative stress linked to the underlying cholesterol trafficking defect.

Smith-Lemli-Opitz Syndrome (SLOS): SLOS is an autosomal recessive disorder caused by a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), which catalyzes the final step in cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. This results in low plasma cholesterol levels and a marked accumulation of 7-DHC. mssm.eduresearchgate.net 7-DHC is highly susceptible to oxidation, leading to the formation of various oxysterols. researchgate.net One such derivative, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been identified as a biomarker for 7-DHC oxidation in cells from SLOS patients and in a mouse model of the disease. The accumulation of these 7-DHC-derived oxysterols is thought to contribute to the neurogenic defects and other developmental abnormalities seen in SLOS. scilit.com

Cerebrotendinous Xanthomatosis (CTX): CTX is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. This enzymatic defect disrupts the alternative pathway of bile acid synthesis, leading to an overproduction of intermediates from the primary pathway. researchgate.net Consequently, there is a marked elevation in the serum levels of 7α-hydroxy-4-cholesten-3-one and cholesta-4,6-dien-3-one. mdpi.com These intermediates are derived from 7α-hydroxycholesterol, and their accumulation is believed to be a key factor in the pathogenesis of CTX, contributing to the formation of cholestanol (B8816890) and subsequent deposition in various tissues, including the brain and tendons. mdpi.comresearchgate.net

Lysosomal Storage DiseaseAssociated Gene DefectKey Accumulated Sterols/OxysterolsPathophysiological Consequence
Niemann-Pick Type CNPC1 or NPC2Unesterified cholesterol, 7-ketocholesterol, cholestane-3β,5α,6β-triolProgressive neurodegeneration and visceral lipid accumulation
Smith-Lemli-Opitz SyndromeDHCR77-dehydrocholesterol (7-DHC) and its oxidative derivatives (e.g., DHCEO)Congenital malformations and intellectual disability
Cerebrotendinous XanthomatosisCYP27A17α-hydroxy-4-cholesten-3-one, cholesta-4,6-dien-3-one, cholestanolNeurological dysfunction and tendon xanthomas

Cardiovascular Pathologies

The accumulation of oxysterols, including 7-hydroxycholesterol, within the arterial wall is a critical event in the initiation and progression of cardiovascular diseases. These oxidized forms of cholesterol contribute to a pro-inflammatory and pro-atherogenic environment.

Atherosclerosis Progression Mechanisms

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. 7-hydroxycholesterol is one of the oxysterols found in atherosclerotic plaques and is implicated in several mechanisms that drive the progression of the disease. A key event in early atherogenesis is the formation of foam cells, which are macrophages that have engulfed excessive amounts of oxidized low-density lipoprotein (oxLDL). 7-ketocholesterol, a downstream product of 7-hydroxycholesterol oxidation, is a prominent component of oxLDL and has been shown to induce monocyte differentiation and promote foam cell formation.

Furthermore, 7β-hydroxycholesterol can induce oxidative damage and apoptosis in foam cells, contributing to the instability of atherosclerotic plaques. nih.gov This process is mediated by an increase in the intracellular labile iron pool and the generation of reactive oxygen species (ROS). nih.gov The inflammatory properties of 7-hydroxycholesterol also play a significant role. It can stimulate the secretion of the pro-inflammatory chemokine interleukin-8 (IL-8) from macrophages, which is involved in the recruitment of further immune cells to the developing plaque.

Vascular Cell Dysfunction

The health and proper functioning of the cells that make up the blood vessel wall, primarily endothelial cells and smooth muscle cells, are crucial for cardiovascular homeostasis. 7-hydroxycholesterol and its derivatives can induce dysfunction in these cells, contributing to the pathogenesis of atherosclerosis.

Endothelial Cells: The endothelium forms the inner lining of blood vessels and plays a vital role in regulating vascular tone and inflammation. Oxysterols, including 7-hydroxycholesterol, can activate endothelial cells, leading to the expression of adhesion molecules. This facilitates the recruitment of monocytes and other leukocytes from the bloodstream into the arterial wall, a critical early step in atherosclerosis. Some studies suggest that 27-hydroxycholesterol (B1664032) can induce an "immune memory" in endothelial cells, leading to a prolonged pro-inflammatory state.

Smooth Muscle Cells: Vascular smooth muscle cells (VSMCs) are another key component of the arterial wall. In response to inflammatory stimuli within an atherosclerotic plaque, VSMCs can undergo phenotypic changes, proliferate, and migrate. 7-ketocholesterol has been shown to upregulate the expression of interleukin-6 (IL-6) in VSMCs, further amplifying the inflammatory response within the plaque. This oxysterol-induced inflammation can contribute to the growth and instability of the atherosclerotic lesion.

Ocular Diseases (e.g., Age-Related Macular Degeneration)

The pathogenesis of age-related macular degeneration (AMD), a leading cause of irreversible blindness, is strongly associated with the accumulation of extracellular deposits known as drusen between the retinal pigment epithelium (RPE) and Bruch's membrane. A key component of these lipid-rich deposits is 7-ketocholesterol (7KCh), an oxidized derivative of 7-hydroxycholesterol. The presence of 7KCh in drusen is linked to several pathological processes that drive AMD progression.

Research has demonstrated that 7KCh is cytotoxic and induces oxidative stress and inflammation in retinal cells. Furthermore, 7KCh has been shown to be a potent angiogenic factor. Studies using rat corneal models found that wafers containing 7KCh could induce the growth of new blood vessels (neovascularization), a critical feature of the more severe "wet" form of AMD. The accumulation of these oxidized lipoproteins in the RPE/Bruch's membrane complex is hypothesized to be a key factor in the development of exudative AMD. The effects of 7KCh on the bioenergetics and morphology of RPE cells reflect findings seen in clinical AMD, further implicating this 7-hydroxycholesterol metabolite in the disease's pathology.

CompoundBiological EffectDisease ContextKey Findings
7-Ketocholesterol (7KCh)Cytotoxicity, Inflammation, Oxidative Stress, AngiogenesisAge-Related Macular Degeneration (AMD)Found in drusen deposits; induces neovessel growth in vivo, suggesting a role in the progression to wet AMD.
Table 1: Role of 7-Hydroxycholesterol Metabolite in Ocular Disease.

Metabolic and Inflammatory Conditions

Diabetes Mellitus Type 2 Pathomechanisms

Evidence suggests a link between 7-hydroxycholesterol and the pathophysiology of Type 2 Diabetes Mellitus (T2DM). Studies have identified 7α-hydroxycholesterol as a biomarker of oxidative stress in individuals with impaired glucose tolerance and diabetes. This connection is significant as oxidative stress is a well-established contributor to diabetic complications.

Inflammatory Bowel Diseases

Oxysterols, including 7β-hydroxycholesterol, are increasingly recognized for their role in intestinal inflammation, a hallmark of Inflammatory Bowel Diseases (IBD) such as ulcerative colitis and Crohn's disease. These molecules are often found in elevated amounts in pathological states associated with IBD. Research using in vitro models of the digestive tract has shown that 7β-hydroxycholesterol can induce cytotoxic effects. This suggests that the accumulation of specific oxysterols in the gut may contribute to the tissue damage and chronic inflammation characteristic of IBD.

Metabolic Syndrome and Obesity

The pathophysiology of obesity and metabolic syndrome is associated with high adipose tissue glucocorticoid levels. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is crucial in this process, as it generates active glucocorticoids within fat cells. Research has shown that 11β-HSD1 also interconverts 7-ketocholesterol (7KC) and 7β-hydroxycholesterol (7β-HC). These 7-oxysterols can act as competitive inhibitors of glucocorticoid metabolism by 11β-HSD1 in adipocytes. This competition alters the activity and reaction direction of the enzyme, impacting glucocorticoid receptor signaling. By modulating glucocorticoid activity in adipose tissue, 7-oxysterols can influence the pathophysiology of obesity and its related complications.

Bone Homeostasis and Osteoporosis

The regulation of bone metabolism is critical for skeletal health, and its dysregulation is a primary cause of osteoporosis. Cholesterol oxidation products (COPs) are recognized as important compounds in maintaining bone metabolic homeostasis by participating in the differentiation of mesenchymal stem cells, bone formation by osteoblasts, and bone resorption by osteoclasts.

While the broader class of oxysterols has been studied, the direct role of 7α/β-hydroxycholesterol is less defined than that of its metabolite, 7-ketocholesterol (7-KC), and other oxysterols like 27-hydroxycholesterol. Research has demonstrated that 7-KC, a metabolite of 7-hydroxycholesterol, plays a role in bone resorption. Studies have shown that 7-KC, which is upregulated by a high-cholesterol diet, increases the number and activity of osteoclasts, the cells responsible for breaking down bone tissue. This effect is mediated, in part, by the induction of specific micro-RNAs (like miR-107-5p) that target inhibitors of osteoclast differentiation, thereby promoting bone resorption. 7-KC has also been shown to favor the early stages of osteogenic differentiation from stem cells by activating the Wnt/β-catenin signaling pathway. However, other oxysterols, such as 27-hydroxycholesterol, have been shown to decrease osteoblast differentiation and enhance osteoclastogenesis, leading to bone loss.

CompoundBiological EffectCell TypeKey Findings
7-Ketocholesterol (7-KC)Promotes differentiation and activity.OsteoclastsIncreases osteoclast number and bone resorption activity, potentially contributing to bone loss.
7-Ketocholesterol (7-KC)Favors early osteogenic differentiation.Mesenchymal Stem CellsActivates the Wnt/β-catenin pathway, promoting commitment to the osteoblast lineage.
Cholesterol Oxidation Products (general)Regulate bone metabolic homeostasis.Osteoblasts, Osteoclasts, Stem CellsParticipate in bone formation and resorption processes.
Table 2: Role of 7-Hydroxycholesterol Metabolite in Bone Homeostasis.

Cancer Biology and Tumor Progression

The role of 7-hydroxycholesterol and its related compounds in cancer is complex and varies significantly by cancer type.

Melanoma

Current research on melanoma has focused not on 7-hydroxycholesterol itself, but on its precursor, 7-dehydrocholesterol (7-DHC). Studies have demonstrated that 7-DHC has a tumor-suppressive role, inhibiting melanoma cell proliferation and invasion. The proposed mechanism involves 7-DHC inducing apoptosis (programmed cell death) and inhibiting cell migration. Mechanistic studies show that 7-DHC suppresses the Akt1/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. The toxic accumulation of 7-DHC in melanoma cells has been identified as a potential therapeutic strategy.

Breast Cancer

In breast cancer, the direct actions of 7-hydroxycholesterol are less studied than those of its metabolite, 7-ketocholesterol (7-KC), and another major oxysterol, 27-hydroxycholesterol. 7-KC can be generated from the oxidation of 7-hydroxycholesterol, and elevated levels of both are considered markers of oxidative stress.

Research on estrogen receptor-positive (ER+) breast cancer cell lines (MCF-7) has shown that 7-KC can decrease the efficacy of the chemotherapy drug doxorubicin (B1662922). This resistance is mediated by the upregulation of P-glycoprotein, a transporter that pumps drugs out of cancer cells. This effect was dependent on both estrogen receptor alpha (ERα) and the mTOR signaling pathway. These findings suggest that 7-KC, and by extension its precursor 7-hydroxycholesterol, could be risk factors for poorer therapeutic outcomes in certain breast cancer patients.

Colon Carcinoma

In contrast to its pro-tumorigenic association in some other cancers, 7β-hydroxycholesterol has demonstrated anti-cancer properties in the context of colon carcinoma. Studies have shown that 7β-hydroxycholesterol and its water-soluble derivatives are cytotoxic to a range of human colon carcinoma cell lines. The IC50 values (the concentration required to inhibit the growth of 50% of cells) for these compounds were in the low micromolar range (3-10 µM). Furthermore, these compounds were shown to induce apoptosis in colon cancer cells. This pro-apoptotic effect involves different cellular pathways compared to structurally similar plant-derived sterols.

Cancer TypeCompoundObserved EffectMechanism
Melanoma7-Dehydrocholesterol (Precursor)Inhibition of proliferation and invasionSuppression of Akt1/NF-κB signaling; induction of apoptosis.
Breast Cancer (ER+)7-Ketocholesterol (Metabolite)Decreased sensitivity to doxorubicinUpregulation of P-glycoprotein via ERα and mTOR pathways.
Colon Carcinoma7β-HydroxycholesterolCytotoxicity and reduced cell proliferationInduction of apoptosis.
Table 3: Summary of the Role of 7-Hydroxycholesterol and Related Compounds in Cancer Biology.

Methodologies for Academic Research on 7 Hydroxycholesterol

Analytical Chemistry Techniques

Accurate identification and quantification of 7-hydroxycholesterol (B8083268) in biological samples are paramount for research. Various analytical methods are utilized for this purpose, with mass spectrometry-based techniques being the most prominent.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable method for the analysis of 7-hydroxycholesterol and other oxysterols. researchgate.net This technique offers high separation resolution and accuracy in quantification. researchgate.net In a typical GC-MS workflow, sterols are extracted from biological samples and often chemically derivatized to improve their volatility and thermal stability for gas chromatographic separation. researchgate.net The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for precise identification and quantification.

One developed GC-MS method operating in selected ion monitoring (SIM) mode allows for the determination of various cholesterol-related compounds, including 7α-hydroxycholesterol and 7β-hydroxycholesterol. mdpi.com This method has been validated for several analytical parameters, including linearity, detection and quantification limits, selectivity, and precision. mdpi.com A quantitative GC-MS/MS method has also been established for the comprehensive analysis of oxysterols synthesized by cholesterol hydroxylases in living mammalian cells, demonstrating the specificity of enzymes like CYP7A1 in producing 7α-hydroxycholesterol. nih.gov

Beyond GC-MS, other advanced techniques are employed for the analysis of 7-hydroxycholesterol.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method has become a dominant technique for oxysterol analysis, offering high sensitivity and the ability to analyze underivatized samples. nih.gov An optimized LC-MS/MS method has been developed for the simultaneous quantification of seven different oxysterols, including 7α-hydroxycholesterol, in various biological specimens like plasma, cerebral cortex, and liver. nih.gov This method utilizes a phenyl-hexyl column for chromatographic separation and has been validated for linearity, precision, recovery, and stability. nih.gov Another LC-MS/MS method has been specifically designed for the analysis of mitochondrial-specific oxysterol metabolism, enabling the quantification of several monohydroxysterols, including 7α-hydroxycholesterol, in tissues, cells, and isolated mitochondria. aston.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the separation and analysis of 7-hydroxycholesterol. It has been used in in vitro studies to analyze the metabolism of epimeric 7-hydroxycholesterol in microsomal suspensions from various animal species. nih.gov

These diverse analytical techniques provide researchers with the necessary tools to accurately detect and quantify 7-hydroxycholesterol in a wide range of biological samples, which is crucial for understanding its metabolic pathways and biological functions.

In Vitro Experimental Models

In vitro models are indispensable for investigating the cellular and molecular mechanisms of 7-hydroxycholesterol's actions. These models allow for controlled experiments to dissect specific cellular responses and signaling pathways.

A variety of established cell lines are utilized to study the effects of 7-hydroxycholesterol across different cell types implicated in various physiological and pathological processes. researchgate.netnih.gov

Macrophages (THP-1 and U937 cells): Macrophages are central to inflammatory diseases like atherosclerosis. nih.gov Studies using the human monocytic cell lines THP-1 and U937 have provided significant insights into the effects of 7-hydroxycholesterol. In THP-1 macrophages, it has been shown that both enzymatically and non-enzymatically produced oxysterols, including 7α/β-hydroxycholesterol, are generated intracellularly and can be exported to high-density lipoprotein (HDL). nih.gov Furthermore, 7α-hydroxycholesterol has been found to induce the expression of interleukin-8 (IL-8) in THP-1 cells. plos.orgresearchgate.net In U937 cells, 7β-hydroxycholesterol has been demonstrated to induce apoptosis, an effect associated with a decrease in glutathione (B108866) levels and an increase in superoxide (B77818) dismutase activity. nih.gov However, when incorporated into acetylated low-density lipoprotein (acLDL), the cytotoxicity of 7-ketocholesterol (B24107) (a metabolite of 7-hydroxycholesterol) to U937 cells is greatly reduced. nih.gov

Endothelial Cells: The vascular endothelium is a critical interface in cardiovascular health and disease. Research on endothelial cells helps to understand the impact of oxysterols on vascular function.

Retinal Pigment Epithelial Cells (ARPE-19 cells): The retinal pigment epithelium is vital for eye health, and its dysfunction is implicated in age-related macular degeneration. Studies on cell models of the eye, including ARPE-19 cells, are used to investigate the cytotoxic effects of oxysterols. researchgate.net

Neuronal Cells (PC12 cells): The rat pheochromocytoma cell line, PC12, is a widely used model for neuronal studies. Research has shown that 7-hydroxycholesterol can induce an adaptive response in PC12 cells by up-regulating cellular glutathione, thereby enhancing their tolerance to oxidative stress. nih.gov Conversely, 7-ketocholesterol, a related oxysterol, has been found to induce apoptosis in differentiated PC12 cells through reactive oxygen species-dependent pathways. nih.govresearchgate.net

Cancer Cells (MCF-7 and MDA-MB-231): The role of oxysterols in cancer is an active area of investigation. In the context of breast cancer, studies on MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) cell lines have revealed that 7-ketocholesterol can decrease the sensitivity of MCF-7 cells to the chemotherapeutic drug doxorubicin (B1662922). nih.govresearchgate.net This effect is mediated through the up-regulation of P-glycoprotein in an estrogen receptor α- and mTOR-dependent manner. nih.gov In contrast, 27-hydroxycholesterol (B1664032) has shown cytotoxic effects on both MCF-7 and MDA-MB-231 cell lines. nih.gov

Smooth Muscle Cells (SMCs): Vascular smooth muscle cells are key components of blood vessel walls and play a role in atherosclerosis. frontiersin.orgyoutube.com In human aortic smooth muscle cells, 7β-hydroxycholesterol has been shown to induce Ca2+ oscillations, activate mitogen-activated protein kinases (MAPKs), and ultimately lead to apoptosis. nih.gov

Interactive Data Table: Effects of 7-Hydroxycholesterol and Related Oxysterols on Various Cell Lines

Cell Line Compound Observed Effect Reference(s)
THP-1 7α/β-Hydroxycholesterol Intracellular production and export to HDL nih.gov
7α-Hydroxycholesterol Induction of IL-8 expression plos.orgresearchgate.net
U937 7β-Hydroxycholesterol Induction of apoptosis nih.gov
7-Ketocholesterol Reduced cytotoxicity when in acLDL nih.gov
PC12 7-Hydroxycholesterol Induction of adaptive response via GSH up-regulation nih.gov
7-Ketocholesterol Induction of apoptosis via ROS nih.govresearchgate.net
MCF-7 7-Ketocholesterol Decreased doxorubicin sensitivity nih.govresearchgate.net

| SMCs | 7β-Hydroxycholesterol | Induction of Ca2+ oscillations and apoptosis | nih.gov |

Primary cell cultures, derived directly from tissues, offer a model system that more closely resembles the in vivo environment compared to immortalized cell lines.

Human Placental Trophoblast Cells: These cells are crucial for the development and function of the placenta. Research using these primary cells can elucidate the effects of 7-hydroxycholesterol on placental biology.

Human Bone Marrow Mesenchymal Stem Cells (MSCs): Mesenchymal stem cells are multipotent cells with the ability to differentiate into various cell types. nih.govyoutube.com Studies on bone marrow MSCs from patients with acute myeloid leukemia have shown that 7-ketocholesterol can induce a form of cell death known as oxiapoptophagy. nih.gov In adipose tissue-derived MSCs, 7-ketocholesterol has been found to promote osteogenic differentiation through the Wnt/β-catenin signaling pathway. nih.gov

In Vivo Animal Models

In vivo animal models are essential for studying the systemic effects, metabolism, and toxicity of 7-hydroxycholesterol in a whole organism. nih.gov The most commonly used models in oxysterol research are mice, rats, and rabbits. researchgate.netnih.gov These models allow for the investigation of how 7-hydroxycholesterol is metabolized and distributed throughout the body and its contribution to the pathogenesis of various diseases. researchgate.net

For instance, a study on the metabolism of epimeric 7-hydroxycholesterol utilized microsomal suspensions from rabbits, guinea pigs, rats, hamsters, and chickens to compare metabolic pathways across different species. nih.gov This research found that 7α-hydroxy-4-cholesten-3-one was the primary metabolite of 7α-hydroxycholesterol in rabbits, guinea pigs, and rats, while 7-ketocholesterol was a significant product in hamsters and chickens. nih.gov In all these species, 7β-hydroxycholesterol was converted to 7-ketocholesterol. nih.gov

Animal models are also used to investigate the role of 7-hydroxycholesterol in specific diseases. For example, a mouse model for Smith-Lemli-Opitz syndrome, a disorder of cholesterol synthesis, has been used to study the in vivo profile of 7-dehydrocholesterol-derived oxysterols in brain tissue. nih.gov

Chemically Induced Models (e.g., AY9944-induced rat model of SLOS)

Chemically induced models offer an alternative approach to studying disorders of cholesterol biosynthesis by using pharmacological agents to inhibit specific enzymes.

AY9944-induced rat model of Smith-Lemli-Opitz Syndrome (SLOS):

Treatment of rats with the compound AY9944, an inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), creates a well-established animal model for Smith-Lemli-Opitz syndrome (SLOS). nih.govmdpi.com This enzyme catalyzes the final step in cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. Inhibition of DHCR7 by AY9944 leads to a biochemical phenotype that mimics human SLOS, characterized by a significant accumulation of 7-DHC and a reduction in cholesterol levels in various tissues, including the brain, liver, serum, and retina. nih.govmdpi.comnih.gov

The accumulation of highly oxidizable 7-DHC in this model results in the formation and buildup of a variety of 7-DHC-derived oxysterols. nih.govnih.gov This provides a valuable in vivo system for identifying and quantifying these specific oxidation products and studying their pathological consequences, such as the progressive retinal degeneration observed in these animals. mdpi.commdpi.com

Table 3: Quantification of 7-DHC-Derived Oxysterols in the Brain of AY9944-Treated Rats vs. Control

OxysterolControl Rats (ng/g tissue)AY9944-Treated Rats (ng/g tissue)
4α-hydroxy-7-DHCNot DetectedQuantifiable Levels Present
4β-hydroxy-7-DHCNot DetectedQuantifiable Levels Present
3β,5α-dihydroxycholest-7-en-6-one (DHCEO)Not DetectedQuantifiable Levels Present
7-ketocholesterol (7-kChol)Present>10-fold Higher
24-hydroxy-7-DHCNot DetectedIdentified

Data derived from studies on the AY9944-induced rat model. nih.govnih.gov

Future Directions and Research Gaps in 7 Hydroxycholesterol Studies

Unraveling Novel Enzymatic and Non-Enzymatic Formation Pathways

The formation of 7-hydroxycholesterol (B8083268) is a complex process involving both enzymatic and non-enzymatic routes. While the primary pathways are relatively well-understood, ongoing research seeks to uncover novel mechanisms that could provide a more complete picture of its endogenous production.

Established and Novel Enzymatic Pathways: The enzymatic conversion of cholesterol to 7α-hydroxycholesterol is predominantly catalyzed by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. Similarly, 7β-hydroxycholesterol can be formed from 7-ketocholesterol (B24107) by the action of 11β-hydroxysteroid dehydrogenase type 1. A more recently discovered enzymatic pathway involves the conversion of 7-dehydrocholesterol (B119134) (7-DHC), the precursor to cholesterol, into 7-ketocholesterol by CYP7A1. This finding is particularly relevant in conditions where 7-DHC levels are elevated, such as in Smith-Lemli-Opitz syndrome.

Non-Enzymatic Formation through Auto-oxidation: Non-enzymatic formation of 7-hydroxycholesterol occurs through the auto-oxidation of cholesterol, a process initiated by free radicals. The carbon-7 position of cholesterol is particularly susceptible to oxidation. This process can be initiated by various reactive oxygen species, leading to the formation of both 7α- and 7β-hydroxycholesterol. Furthermore, the free radical chain oxidation of 7-dehydrocholesterol can produce a diverse array of oxysterols, highlighting the complexity of non-enzymatic pathways.

Future research in this area will likely focus on identifying other enzymes that may contribute to 7-hydroxycholesterol formation and further characterizing the specific free radical species and reaction conditions that lead to its non-enzymatic production in various tissues and pathological states.

Identifying Undiscovered Receptor Interactions and Downstream Effectors

The biological effects of 7-hydroxycholesterol are mediated through its interaction with specific cellular receptors and the subsequent activation of downstream signaling pathways. While some key receptors have been identified, the full spectrum of its molecular targets remains an active area of investigation.

Known Receptor Interactions: Liver X receptors (LXRs), both LXRα and LXRβ, are well-established nuclear receptors for oxysterols, including 7-hydroxycholesterol. Activation of LXRs leads to the regulation of genes involved in cholesterol homeostasis and lipid metabolism. Another important receptor is the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), which is activated by 7α,25-dihydroxycholesterol, a metabolite of 7α-hydroxycholesterol. This interaction plays a crucial role in immune cell trafficking. Additionally, some oxysterols have been shown to interact with the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.

Downstream Signaling Pathways: The binding of 7-hydroxycholesterol and its metabolites to these receptors triggers a cascade of downstream events. For instance, LXR activation influences the expression of genes that control sterol and fatty acid metabolism. The interaction of 7α,25-dihydroxycholesterol with GPR183 induces the migration of immune cells. In pathological contexts, 7-hydroxycholesterol and its precursor 7-ketocholesterol can induce signaling pathways leading to apoptosis, characterized by events such as calcium influx, mitochondrial depolarization, and caspase activation.

The table below summarizes the known receptor interactions and their primary downstream effects.

ReceptorLigand(s)Key Downstream Effects
Liver X Receptors (LXRα, LXRβ) 7-hydroxycholesterol and other oxysterolsRegulation of genes involved in cholesterol and fatty acid metabolism.
G protein-coupled receptor 183 (GPR183/EBI2) 7α,25-dihydroxycholesterolChemoattraction and migration of immune cells.
Smoothened (SMO) Certain oxysterolsActivation of the Hedgehog signaling pathway.

Future research is needed to identify novel receptors for 7-hydroxycholesterol and to fully elucidate the complex network of downstream signaling pathways it modulates in both physiological and pathological conditions. Proteomics and other -omics approaches will be invaluable in identifying new protein interactors and signaling nodes.

Exploring Mechanistic Roles in Emerging Pathologies and Systemic Effects

Elevated levels of 7-hydroxycholesterol and its metabolites have been implicated in a growing number of diseases, extending beyond their well-established role in atherosclerosis. Understanding the precise mechanistic contributions of this oxysterol to these emerging pathologies is a critical area for future investigation.

Established and Emerging Pathological Roles: The involvement of 7-hydroxycholesterol in cardiovascular disease is well-documented, where it contributes to the inflammatory processes within atherosclerotic plaques. More recently, its role in neurodegenerative disorders such as Alzheimer's disease has come into focus, with studies suggesting its involvement in the disease's progression. There is also increasing evidence linking 7-hydroxycholesterol to non-alcoholic fatty liver disease (NAFLD), where it may contribute to hepatic lipid accumulation and inflammation. Furthermore, the precursor 7-ketocholesterol has been shown to accelerate pancreatic β-cell senescence, suggesting a potential role in the pathogenesis of type 2 diabetes.

The following table details some of the key pathologies associated with altered 7-hydroxycholesterol levels and the proposed mechanisms.

PathologyProposed Mechanistic Role of 7-Hydroxycholesterol/Metabolites
Atherosclerosis Promotes inflammation within arterial plaques.
Neurodegenerative Diseases Contributes to disease progression.
Non-alcoholic Fatty Liver Disease (NAFLD) May induce hepatic steatosis and inflammation.
Cellular Senescence 7-ketocholesterol can induce senescence in pancreatic β-cells.

Developing Advanced and High-Throughput Analytical Techniques

Accurate and sensitive quantification of 7-hydroxycholesterol and its isomers in biological samples is essential for both basic research and clinical diagnostics. While significant progress has been made in analytical methodologies, there is a continuous drive to develop more advanced and high-throughput techniques.

Current and Developing Analytical Methods: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the gold standard methods for the analysis of oxysterols. These techniques often require a derivatization step to enhance the ionization efficiency and sensitivity of detection. Recent advancements in LC-MS/MS have focused on optimizing sample preparation, chromatographic separation, and mass spectrometric conditions to allow for the simultaneous and rapid quantification of multiple oxysterols without the need for derivatization. The development of high-resolution ion mobility-mass spectrometry is also proving valuable in resolving lipid isomers, which is a significant challenge in lipidomics.

The table below outlines some of the key analytical techniques used for 7-hydroxycholesterol analysis.

Analytical TechniqueKey Features and Advancements
Gas Chromatography-Mass Spectrometry (GC-MS) A classic and reliable method, often requiring derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Increasingly used for its high sensitivity and specificity. Methods are being developed for high-throughput analysis without derivatization.
High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS) An emerging technique for the separation and identification of lipid isomers.

The future of 7-hydroxycholesterol analysis lies in the development of even more sensitive, specific, and high-throughput methods. This includes the creation of novel biosensors for real-time detection and the implementation of automated platforms for large-scale clinical and research applications.

Integrated Systems Biology and Multi-Omics Approaches

To fully comprehend the multifaceted roles of 7-hydroxycholesterol in health and disease, a shift towards integrated systems biology and multi-omics approaches is necessary. These approaches allow for a holistic view of the complex interplay between genes, proteins, metabolites, and biological pathways.

Applications of -Omics in 7-Hydroxycholesterol Research:

Transcriptomics: Genome-wide analysis of gene expression changes induced by 7-hydroxycholesterol or its precursors can reveal the molecular pathways and cellular processes it regulates. For example, transcriptomic studies have identified the modulation of genes related to lipid metabolism, endoplasmic reticulum stress, and inflammation in response to 7-ketocholesterol.

Proteomics: The study of the entire protein complement of a cell or tissue can identify novel protein targets and downstream effectors of 7-hydroxycholesterol signaling.

Metabolomics: Analyzing the complete set of metabolites provides insights into the metabolic pathways affected by 7-hydroxycholesterol and can help identify novel biomarkers of its activity.

By integrating data from these different -omics platforms, researchers can construct comprehensive models of 7-hydroxycholesterol's biological network. This will be instrumental in identifying key regulatory nodes, predicting disease outcomes, and discovering novel therapeutic targets. The future of 7-hydroxycholesterol research will undoubtedly rely on these powerful, data-driven approaches to unravel its complex biology.

Q & A

Q. What is the role of 7α-hydroxycholesterol in cholesterol homeostasis, and how is it experimentally validated?

7α-hydroxycholesterol is a critical oxysterol involved in bile acid synthesis and cholesterol catabolism. It activates liver X receptors (LXRs), which regulate genes like CYP7A1 (cholesterol 7α-hydroxylase) to maintain cholesterol balance . Experimental validation often involves in vitro ligand-binding assays (e.g., scintillation proximity technology) to confirm LXR activation and in vivo models to track bile acid flux .

Q. How is 7α-hydroxycholesterol (D7) utilized as an internal standard in analytical workflows?

The deuterated form (D7) is used as a stable isotope-labeled internal standard in LC-MS to improve quantification accuracy. For example, in plaque or serum analysis, deuterated 7α-hydroxycholesterol compensates for matrix effects and ionization variability during sample preparation, enabling precise normalization . Protocols typically involve cold saponification under argon to prevent oxidation, followed by solid-phase extraction and APCI-MS detection .

Q. What methodologies are recommended for quantifying 7-hydroxycholesterol isomers in biological samples?

  • Sample Preparation : Use antioxidants (e.g., BHT) during lipid extraction to prevent artifactual oxidation. Cold saponification (0.35 M KOH in ethanol) preserves oxysterol integrity .
  • Chromatography : Reversed-phase C-18 columns with methanol/water gradients resolve 7α- and 7β-hydroxycholesterol isomers.
  • Detection : APCI-MS in positive ion mode, monitoring [M+H-H2O]+ ions for hydroxylated sterols and [M+H]+ for ketosterols like 7-ketocholesterol .

Advanced Research Questions

Q. How do structural differences between 7α- and 7β-hydroxycholesterol influence their biological activity in disease models?

7α-hydroxycholesterol is a high-affinity LXR ligand that promotes cholesterol efflux, while 7β-hydroxycholesterol is primarily a non-enzymatic oxidation product linked to oxidative stress in atherosclerosis and diabetes . Advanced studies require isoform-specific knockdown models (e.g., LXRα vs. LXRβ) and isotope tracing to delineate their metabolic fates in tissues like arterial plaques .

Q. What experimental strategies resolve discrepancies in reported 7-hydroxycholesterol levels across studies?

Discrepancies often arise from:

  • Sample Handling : Variations in saponification temperature or antioxidant use can alter oxidation artifacts. Standardize protocols with deuterated internal controls .
  • Disease Heterogeneity : Stratify cohorts by pathology (e.g., advanced carotid atherosclerosis vs. early-stage lesions) to account for oxysterol accumulation trends .
  • Analytical Sensitivity : Cross-validate findings using orthogonal methods (e.g., GC-MS vs. LC-MS) .

Q. How can researchers optimize LC-MS parameters for simultaneous quantification of 7-hydroxycholesterol and its deuterated form (D7)?

  • Ionization : Use APCI over ESI for better ionization efficiency of hydrophobic sterols.
  • Collision Energy : Optimize to differentiate isotopic peaks (e.g., D7 vs. endogenous 7α-hydroxycholesterol).
  • Calibration : Prepare matrix-matched standards spiked with D7 to correct for recovery rates .

Q. What are the implications of sex-specific differences in 7α-hydroxycholesterol metabolism observed under pharmacological interventions?

In clinical studies, fluconazole treatment reduced total cholesterol more significantly in females, with sex-specific variations in 7α-hydroxycholesterol ratios. Such findings necessitate stratified trial designs and in vitro models using sex-segregated cell lines to explore hormonal regulation of CYP7A1 .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., 7β-hydroxycholesterol levels in diabetic plaques ), re-analyze raw chromatograms for co-eluting interferences or validate with stable isotope dilution assays.
  • Experimental Design : For pathway studies, combine genetic (siRNA) and pharmacological (LXR agonists/antagonists) approaches to dissect 7-hydroxycholesterol’s role in cholesterol efflux vs. inflammation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.